2-(morpholin-4-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Description
2-(morpholin-4-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a morpholine ring, a phenyl group, and a thiazole ring, making it a compound of interest in various fields of scientific research due to its unique structural properties.
Properties
IUPAC Name |
2-morpholin-4-yl-2-phenyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-14(17-15-16-6-11-21-15)13(12-4-2-1-3-5-12)18-7-9-20-10-8-18/h1-6,11,13H,7-10H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSUIYCBQLLVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of morpholine, phenylacetic acid, and thiazole derivatives under specific conditionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or thiazole rings can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(morpholin-4-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole derivatives: Known for their local anesthetic and antimicrobial properties.
1,3,4-thiadiazole derivatives: Exhibiting a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-(morpholin-4-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is unique due to its combination of a morpholine ring, a phenyl group, and a thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 2-(morpholin-4-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential.
Chemical Structure
The compound can be represented by the following molecular structure:
- Chemical Formula : CHNOS
- Molecular Weight : 252.35 g/mol
Research indicates that this compound exhibits various mechanisms of action, primarily through its interaction with specific biological targets:
- Inhibition of Kinases : The compound has shown significant inhibitory effects on several kinases, including IGF1R (Insulin-like Growth Factor 1 Receptor), which is crucial in cancer cell proliferation and survival. Inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) has also been reported, suggesting a multi-target approach in its mechanism of action .
- Induction of Apoptosis : The compound has been demonstrated to induce apoptosis in cancer cell lines, particularly HepG2 cells (a liver cancer cell line). Flow cytometry analysis revealed a concentration-dependent increase in early-stage apoptotic cells upon treatment with the compound .
- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to G2/M phase cell cycle arrest, which contributes to its anti-proliferative effects. This was evidenced by a reduction in the proportion of cells progressing to mitosis .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HepG2 | 0.62 | Induces apoptosis and inhibits migration |
| Cell Cycle Arrest | HepG2 | N/A | G2/M phase arrest |
| Kinase Inhibition | Various | IGF1R: 76.84% | Inhibits key growth factor signaling |
Study 1: Antiproliferative Activity Against HepG2 Cells
In a study evaluating the antiproliferative effects of various thiazole derivatives, this compound exhibited potent cytotoxicity against HepG2 cells, outperforming standard chemotherapeutic agents like Sorafenib. The study employed a CCK-8 assay to determine cell viability and demonstrated significant reductions in colony formation at increasing concentrations .
Study 2: Mechanistic Insights into Apoptosis
Further research focused on the apoptotic pathways activated by this compound revealed that it significantly increased the proportion of early apoptotic cells. Western blot analyses indicated upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins, confirming its role as an apoptosis inducer in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
